Sodium 1-oxido-4,6-diphenyl-2-pyridone
CAS No.:
Cat. No.: VC20232838
Molecular Formula: C17H12NNaO2
Molecular Weight: 285.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12NNaO2 |
|---|---|
| Molecular Weight | 285.27 g/mol |
| IUPAC Name | sodium;1-oxido-4,6-diphenylpyridin-2-one |
| Standard InChI | InChI=1S/C17H12NO2.Na/c19-17-12-15(13-7-3-1-4-8-13)11-16(18(17)20)14-9-5-2-6-10-14;/h1-12H;/q-1;+1 |
| Standard InChI Key | TUDVVGUIPOXHGU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)[O-].[Na+] |
Introduction
Structural Characteristics
Molecular Architecture
Sodium 1-oxido-4,6-diphenyl-2-pyridone features a pyridone core substituted with phenyl groups at the 4- and 6-positions and an oxido group at the 1-position (Figure 1). The sodium ion stabilizes the deprotonated oxygen, enhancing its nucleophilic reactivity . Key structural descriptors include:
The compound exhibits tautomerism between keto (2-pyridone) and enol (2-hydroxypyridine) forms, a hallmark of pyridone derivatives. This tautomerism influences its electronic properties, as evidenced by spectroscopic studies .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 285.27 g/mol | |
| Melting Point | 299–301°C | |
| Solubility | Methanol, DMF, ethanol | |
| Density | Not reported | – |
| Stability | Moisture-sensitive |
Synthesis and Purification
Preparative Methods
The compound is synthesized via a multi-step process:
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Formation of 4,6-Diphenyl-2-Pyrone: Ethyl benzoylacetate undergoes cyclization with concentrated sulfuric acid, yielding 4,6-diphenyl-2-pyrone .
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Hydroxylamine Treatment: The pyrone reacts with hydroxylamine hydrochloride, forming an intermediate N-hydroxy derivative .
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Base-Mediated Deprotonation: Treatment with sodium ethoxide or hydroxide generates the sodium salt .
The final product is typically used without further purification, though the N-hydroxy precursor (melting point 162°C) is recrystallized from benzene/light petroleum .
Chemical Reactivity and Applications
Catalytic Transformations
Sodium 1-oxido-4,6-diphenyl-2-pyridone serves as a non-hydrolytic oxidant in organic synthesis:
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Aldehyde/Ketone Synthesis: Converts alkyl and benzyl halides to aldehydes/ketones via nucleophilic displacement .
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Thione Formation: Reacts with phosphorus pentasulfide (P₄S₁₀) to yield pyridine-2-thiones, useful in heterocyclic chemistry .
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆): δ 6.4 (1H, s), 6.5 (1H, s), 7.5 (10H, m), corresponding to aromatic protons and the pyridone ring .
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¹³C NMR: Peaks at δ 165–170 ppm (C=O) and 120–140 ppm (aromatic carbons) .
Infrared (IR) Spectroscopy
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